molecular formula C16H13N B157207 3,4-Diphenyl-1H-pyrrole CAS No. 1632-48-0

3,4-Diphenyl-1H-pyrrole

Cat. No. B157207
CAS RN: 1632-48-0
M. Wt: 219.28 g/mol
InChI Key: YWPLWDGXYMKCJR-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 3,4-diphenyl-1H-pyrrole includes phenyl groups attached to the 3rd and 4th positions of the pyrrole ring, which can influence its electronic and physical properties.

Synthesis Analysis

The synthesis of substituted pyrroles, including those with diphenyl groups, often involves multistep reactions. For instance, 3,4-bis(trimethylsilyl)-1H-pyrrole serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles through regiospecific halogenation and cross-coupling reactions such as Sonogashira and Suzuki couplings . Another method for synthesizing bisthiolated pyrroles, which are structurally related to diphenylpyrroles, uses AlCl3-catalyzed thiolation/cyclization of homopropargylic azides . These methods highlight the synthetic versatility in accessing variously substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was characterized using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to predict the optimal molecular structure and to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. Electrophilic aromatic substitution and nucleophilic transformations are common for this class of compounds . The presence of diphenyl groups can influence the reactivity and the types of reactions that the pyrrole compound can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylpyrrole derivatives can be significantly altered by the substituents on the pyrrole ring. For instance, the introduction of bisthio groups can improve the electronic properties of pyrrole-based semiconductors . The photophysical properties of pyrrolo[3,2-b]pyrrole derivatives, which are structurally related to 3,4-diphenyl-1H-pyrrole, show weak luminescence and the presence of a long-lived low energy state . Additionally, the anti-corrosion activity of certain pyrrole derivatives has been evaluated, indicating potential applications in material science .

Scientific Research Applications

Photoluminescence and Material Science

Soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, a related compound to 3,4-Diphenyl-1H-pyrrole, have been synthesized and studied for their absorption and fluorescence spectra. These compounds exhibit small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence, making them promising for applications in materials science, particularly in the development of fluorescent materials and organic electronics. The fluorescence in the polycrystalline solid-state of these compounds spans a wide range in the visible and near-infrared region, indicating their potential use in optoelectronic devices (Lun̆ák et al., 2011).

Conjugated Polymers and Electronic Applications

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been developed for potential electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions and exhibit strong photoluminescence, making them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Their good solubility and processability into thin films further enhance their applicability in the electronics industry (Beyerlein & Tieke, 2000).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis pathways of 1,4-Diketopyrrolo[3,4-c]pyrroles, closely related to 3,4-Diphenyl-1H-pyrrole, have been explored, revealing significant insights into the formation and transformation of this class of compounds. These studies provide a foundation for developing new synthetic methods and understanding the reactivity of pyrrole-based compounds, which are crucial for designing new materials and pharmaceuticals (Iqbal et al., 2010).

Semiconducting Properties and Thin Film Applications

Research on the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, which are structurally similar to 3,4-Diphenyl-1H-pyrrole, indicates their potential as semiconducting materials. These compounds, when used in thin films, have shown promising structural ordering and electronic properties, making them suitable for applications in organic electronics and thin-film transistors (Gendron et al., 2014).

Future Directions

The future directions of research on 3,4-Diphenyl-1H-pyrrole could involve further exploration of its synthesis methods, molecular structure, and potential biological activities. It could also involve studying its mechanism of action and physical and chemical properties in more detail .

properties

IUPAC Name

3,4-diphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLWDGXYMKCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492638
Record name 3,4-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diphenyl-1H-pyrrole

CAS RN

1632-48-0
Record name 3,4-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
MF BRANA, A FERNANDEZ, M GARRIDO… - Chemical and …, 1989 - jstage.jst.go.jp
A series of N—substituted 3, 4-diphenyl-1H—pyrrole-2, 5-diones (diphenylmaleimides)(IV) were synthesized and tested for cytostatic activity. Compounds IVa—k were prepared from …
Number of citations: 11 www.jstage.jst.go.jp
HJ Jung, DY Cho, JH Han, KD Park, DK Choi… - Bioorganic & Medicinal …, 2023 - Elsevier
A series of thalidomide analogues, where the fused benzene ring in the phthalimide moiety was converted into two separated diphenyl rings in maleimide moiety and N-…
Number of citations: 3 www.sciencedirect.com
Y Kang, Y He, J Sui, T Wang, Y Liang, Z Zhang - Tetrahedron, 2021 - Elsevier
An efficient, oxidant and photocatalyst-free approach for the synthesis of polycyclic-fused isoindolinone derivatives is reported via annulation of 3,4-diphenyl-3-pyrrolin-2-ones along …
Number of citations: 1 www.sciencedirect.com
ME Light, S Camiolo, PA Gale… - … Section E: Structure …, 2001 - scripts.iucr.org
Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate Page 1 Acta Cryst. (2001). E57, o1245±o1246 DOI: 10.1107/S1600536801019225 Mark E. Light et al. C19H17NO2 o1245 …
Number of citations: 6 scripts.iucr.org
S Camiolo, PA Gale, ME Light, MB Hursthouse - 2002 - ecrystals.chem.soton.ac.uk
Two new pyrrole 2,5-diamide clefts have been synthesized containing 4-nitrophenyl or 3,5-dinitrophenyl groups appended to the amide positions. The 3,5-dinitrophenyl derivative has …
Number of citations: 2 ecrystals.chem.soton.ac.uk
MB Hursthouse, SJ Coles, ME Light, CP Chapman… - 2001 - ecrystals.chem.soton.ac.uk
Four new 2-amidopyrroles and 2,5-diamidopyrroles have been synthesized and their anion complexation properties investigated. The crystal structures of these receptors have been …
Number of citations: 2 ecrystals.chem.soton.ac.uk
SJ Coles, CP Chapman, ME Light, GJ Tizzard… - 2001 - ecrystals.chem.soton.ac.uk
Four new 2-amidopyrroles and 2,5-diamidopyrroles have been synthesized and their anion complexation properties investigated. The crystal structures of these receptors have been …
Number of citations: 2 ecrystals.chem.soton.ac.uk
ME Light, MB Hursthouse, PA Gale, S Camiolo - 2001 - ecrystals.chem.soton.ac.uk
Two new pyrrole 2,5-diamide clefts have been synthesized containing 4-nitrophenyl or 3,5-dinitrophenyl groups appended to the amide positions. The 3,5-dinitrophenyl derivative has …
Number of citations: 0 ecrystals.chem.soton.ac.uk
ME Light, S Camiolo, K Navakhun, PA Gale… - 2002 - ecrystals.chem.soton.ac.uk
The propensity of amine, ammonium and amide pendant arm 2,5-diamidopyrrole derivatives to act as anion receptors has been investigated; the anion-coordination ability of these …
Number of citations: 2 ecrystals.chem.soton.ac.uk
F Chen, T Shen, Y Cui, N Jiao - Organic letters, 2012 - ACS Publications
A novel and efficient copper or nickel catalyzed highly selective denitrogenative annulation of vinyl azides with aryl acetaldehydes has been developed. 2,4- and 3,4-diaryl substituted …
Number of citations: 122 pubs.acs.org

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